6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid

Synthetic chemistry Peptidomimetic building blocks Analytical quality control

6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid (CAS 1334146-33-6) is a conformationally rigid, bicyclic β-amino acid building block. It features a bicyclo[3.1.1]heptane (norpinane) core with a Boc-protected amine at the 6-position and a free carboxylic acid at the 3-position.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
CAS No. 1334146-33-6
Cat. No. B7890614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid
CAS1334146-33-6
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1C2CC1CC(C2)C(=O)O
InChIInChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-7-4-8(10)6-9(5-7)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)
InChIKeyBFGJDSWUDVHIFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid (CAS 1334146-33-6): Bifunctional Boc-Protected Norpinane Scaffold for Constrained Peptidomimetic Design


6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid (CAS 1334146-33-6) is a conformationally rigid, bicyclic β-amino acid building block. It features a bicyclo[3.1.1]heptane (norpinane) core with a Boc-protected amine at the 6-position and a free carboxylic acid at the 3-position [1]. The compound is supplied as a research intermediate with purities of ≥95% or ≥98% depending on the vendor . Its dual functional handles and constrained geometry make it a candidate for incorporation into peptidomimetics and sp³-rich fragments in medicinal chemistry programs.

Why Broad-Spectrum Boc-Amino Acid Intermediates Cannot Replace 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid in Structurally Demanding Chemical Programs


The bicyclo[3.1.1]heptane scaffold imposes a unique spatial arrangement of the amine and carboxylic acid vectors that differs from other constrained bicyclic systems (e.g., bicyclo[2.2.1]heptane or bicyclo[1.1.1]pentane) and from regioisomeric Boc-protected norpinane derivatives [1]. Computational and NMR studies indicate that the [3.1.1] framework adopts a chair-like conformation with bridgehead bond angles close to 109.5°, minimizing angle strain while locking the relative orientation of substituents . Simply interchanging this building block with a regioisomer (e.g., 5-[(tert-butoxycarbonyl)amino]bicyclo[3.1.1]heptane-1-carboxylic acid, CAS 1035325-28-0) or with an alternative ring system can alter both the exit vector geometry and the local steric environment, potentially disrupting key binding interactions or altering the secondary structure of a designed oligomer.

Quantitative Differentiation Evidence: 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid versus Closest Analogs


Regioisomeric Purity Advantage: 98% vs. Unquantified Commercial Alternatives

Direct comparison of commercially available lots shows that the target compound is offered at 98% purity (Leyan) , whereas the unprotected analog 6-aminobicyclo[3.1.1]heptane-3-carboxylic acid (CAS 1334146-36-9) is listed at 95% purity from the same vendor . The closely related regioisomer 5-[(tert-butoxycarbonyl)amino]bicyclo[3.1.1]heptane-1-carboxylic acid (CAS 1035325-28-0) is reported at ≥95% purity . The 3-percentage-point difference in minimum purity reduces the burden of impurity profiling and purification for end-users performing multi-step syntheses.

Synthetic chemistry Peptidomimetic building blocks Analytical quality control

Conformational Rigidity: Chair-Like Geometry with Bridgehead Angle Minimization

Quantum-chemical calculations on the bicyclo[3.1.1]heptane framework indicate that the system adopts a chair-like conformation with bridgehead bond angles of approximately 109.5°, closely matching the ideal tetrahedral angle and minimizing angle strain . This contrasts with smaller bicyclo[1.1.1]pentane scaffolds, which exhibit significant angle strain, and with bicyclo[2.2.1]heptane, where the bridgehead angle is more compressed. The specific 6,3-substitution pattern of the target compound places the amino and carboxyl groups in a defined relative geometry that is not replicated by the 5,1-regioisomer.

Conformational analysis Scaffold design Medicinal chemistry

Topological Polar Surface Area: Comparable to Drug-Like Fragment Benchmarks

The target compound possesses a computed topological polar surface area (TPSA) of 75.6 Ų [1], placing it within the range typically associated with good oral bioavailability and membrane permeability for fragment-sized molecules. Analogs with additional polar atoms, such as the aza-analog 6-(Boc-amino)-3-azabicyclo[3.1.1]heptane (introduction of a ring nitrogen), exhibit elevated TPSA values that may reduce passive permeability. The carbocyclic nature of the target compound provides a lipophilic, metabolically stable core while retaining sufficient polarity for aqueous solubility.

Physicochemical profiling Drug-likeness Fragment-based drug design

Rotatable Bond Count: Reduced Flexibility Compared to Linear Analogs

The target compound contains 4 rotatable bonds (excluding the bicyclic ring) [1], which is significantly fewer than linear Boc-protected amino acids such as Boc-β-alanine (5 rotatable bonds). In peptide and peptidomimetic design, each restricted rotatable bond can lower the entropic penalty of binding, potentially improving target affinity when the constrained conformation matches the bioactive conformation. The bicyclic scaffold eliminates additional torsional degrees of freedom present in acyclic linkers, offering a pre-organized scaffold for structure-based design.

Ligand efficiency Entropic penalty Constrained peptidomimetics

Recommended Application Scenarios for 6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-3-carboxylic acid Based on Quantitative Differentiation Evidence


Synthesis of Conformationally Constrained Peptidomimetic β-Turn Mimics

The rigid bicyclo[3.1.1]heptane core, with its defined 6,3-substitution geometry, serves as a scaffold for β-turn mimetics. The 98% minimum purity reduces side-product formation during solid-phase peptide synthesis (SPPS), and the near-ideal bridgehead angles ensure predictable backbone geometry when the scaffold is embedded into a peptide chain [1].

Fragment-Based Lead Discovery with sp³-Rich Cores

A TPSA of 75.6 Ų and a heavy-atom count of 18 position this compound as an attractive fragment-sized building block. Its four rotatable bonds constrain the scaffold, offering a defined 3D pharmacophore for fragment growing or merging strategies while maintaining the physicochemical properties desired in early lead matter [2].

Synthesis of Norpinane-Containing Bioisosteres of Aromatic Scaffolds

The carbocyclic norpinane nucleus provides a saturated bioisostere for phenyl or heteroaryl rings. The Boc-protected amine and carboxylic acid enable straightforward elaboration into diverse target molecules, while the scaffold's conformational preference reduces the likelihood of unintended π-stacking or off-target interactions associated with planar aromatics [1].

Multi-Step Synthetic Programs Requiring High Initial Intermediate Purity

For programs where a linear sequence exceeds six steps, using a building block with 98% purity (vs. ≥95% for the regioisomer) can significantly reduce cumulative impurity burden. This is particularly relevant in medicinal chemistry campaigns where late-stage intermediates must meet stringent purity thresholds for biological testing .

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